3-(Difluoromethyl)pentan-1-amine
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Overview
Description
3-(Difluoromethyl)pentan-1-amine is an organic compound characterized by the presence of a difluoromethyl group attached to a pentan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the transition metal-mediated radical fluorination, where a difluoromethylating agent is used to introduce the CF₂H group into the amine . This process often employs silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids .
Industrial Production Methods: Industrial production of 3-(Difluoromethyl)pentan-1-amine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-(Difluoromethyl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pentan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues . This property can influence its binding affinity and specificity towards biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine: This compound shares the difluoromethyl group but has a different structural backbone.
3-Fluorobicyclo[1.1.1]pentan-1-amine: Similar in structure but with a single fluorine atom instead of a difluoromethyl group.
Uniqueness: 3-(Difluoromethyl)pentan-1-amine is unique due to its specific combination of the difluoromethyl group and the pentan-1-amine backbone. This combination imparts distinct chemical properties, such as enhanced hydrogen-bonding capabilities and potential for diverse chemical reactivity .
Properties
Molecular Formula |
C6H13F2N |
---|---|
Molecular Weight |
137.17 g/mol |
IUPAC Name |
3-(difluoromethyl)pentan-1-amine |
InChI |
InChI=1S/C6H13F2N/c1-2-5(3-4-9)6(7)8/h5-6H,2-4,9H2,1H3 |
InChI Key |
KIDYZVOKQPVUFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)C(F)F |
Origin of Product |
United States |
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